REACTION_CXSMILES
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[CH3:1][N:2](C)[C:3](N(C)C)=[O:4].C(Cl)(Cl)=O.[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])C=[C:17]([Cl:22])[C:15]=1N>C1(C)C=CC=CC=1>[Cl:21][C:19]1[CH:20]=[C:14]([Cl:13])[CH:15]=[C:17]([Cl:22])[C:1]=1[N:2]=[C:3]=[O:4]
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Name
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|
Quantity
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1.52 mL
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Type
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reactant
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Smiles
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CN(C(=O)N(C)C)C
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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C(=O)(Cl)Cl
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=C(N)C(=CC(=C1)Cl)Cl
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
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The solution was heated to a temperature of 70°-80° C. for 1.5 hr
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Duration
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1.5 h
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Type
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TEMPERATURE
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Details
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and then refluxed for 1.5 hr
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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while phosgene was bubbled in
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Type
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CUSTOM
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Details
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After removing excess phosgene under reduced pressure
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Type
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CUSTOM
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Details
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the clear upper layer solution was collected by decantation from the bottom oil layer
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Type
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CUSTOM
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Details
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The solution was then evaporated
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Type
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CUSTOM
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Details
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to give a solid
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Type
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CUSTOM
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Details
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The solid was dried under a vacuum
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Type
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CUSTOM
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Details
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to give a white solid (11.3 g, 99.3 pct)
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Type
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CUSTOM
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Details
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This product was recrystallized from dry carbon tetrachloride
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Type
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CUSTOM
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Details
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to give a colorless crystalline compound, m.p. 65°-66° C.
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Name
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Type
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Smiles
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ClC1=C(C(=CC(=C1)Cl)Cl)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |